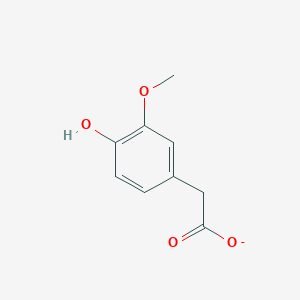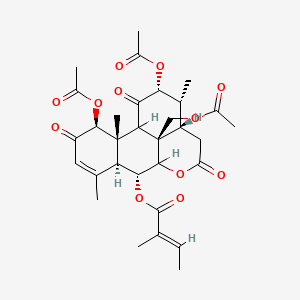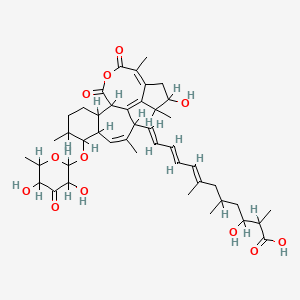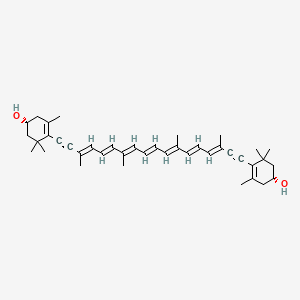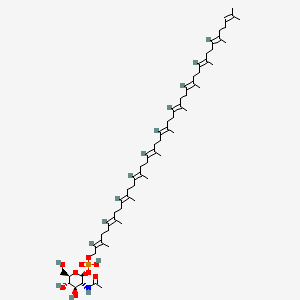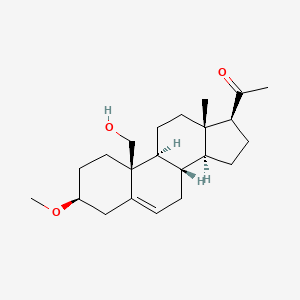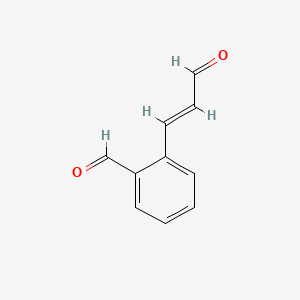![molecular formula C24H23F2NO4 B1238358 N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide CAS No. 505084-42-4](/img/structure/B1238358.png)
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The inclusion of the radioactive isotope fluorine-18 (18F) allows for the visualization of biological processes in vivo, making it a valuable tool in medical diagnostics and research.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound is reacted with a fluorine-18 source under specific conditions to incorporate the radioactive isotope .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure the incorporation of the fluorine-18 isotope. Automated synthesis modules are often used to achieve high radiochemical yields and purity. These modules allow for precise control of reaction parameters, minimizing the risk of contamination and ensuring reproducibility .
化学反应分析
Types of Reactions
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium fluoride and potassium fluoride are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in PET imaging to visualize and quantify biological processes, such as glucose metabolism and receptor binding.
Medicine: Utilized in the diagnosis and monitoring of diseases, including cancer and neurological disorders, by providing detailed images of metabolic activity.
作用机制
The mechanism of action of N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide involves its binding to specific molecular targets within the body. The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, producing gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in vivo .
相似化合物的比较
Similar Compounds
18F-fluoro-2-deoxy-D-glucose (FDG): A widely used radiotracer in PET imaging for studying glucose metabolism.
18F-fluorothymidine (FLT): Used to image cellular proliferation in cancer research.
18F-fluorodopa (FDOPA): Employed in the study of neurological disorders, particularly Parkinson’s disease.
Uniqueness
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is unique due to its specific binding properties and the ability to provide detailed images of biological processes. Its structure allows for the incorporation of the fluorine-18 isotope, making it a valuable tool in both research and clinical settings .
属性
CAS 编号 |
505084-42-4 |
|---|---|
分子式 |
C24H23F2NO4 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23F2NO4/c1-17(28)27(16-18-14-21(29-2)9-11-23(18)30-13-12-25)22-15-19(26)8-10-24(22)31-20-6-4-3-5-7-20/h3-11,14-15H,12-13,16H2,1-2H3/i25-1 |
InChI 键 |
NZVKWLWAFUSDQE-FNNGWQQSSA-N |
SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
手性 SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCC[18F])C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
规范 SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
同义词 |
(11C)FEDAA1106 (18F)-FEDAA1106 (18F)FEDAA1106 N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoroethyl-5-methoxybenzyl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
